molecular formula C13H12N4O B2421920 4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline CAS No. 2034279-26-8

4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline

Cat. No. B2421920
CAS RN: 2034279-26-8
M. Wt: 240.266
InChI Key: RCXSOTXEURCDLS-UHFFFAOYSA-N
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Description

“4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline” is a chemical compound with the molecular formula C13H12N4O and a molecular weight of 240.266. It is a derivative of imidazo[1,2-b]pyridazine, a class of compounds known for their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazines involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis method for a similar compound, 2-(4’-Dimethylaminophenyl)-6-fluoroimidazo[1,2-b]pyridazine, has been described, involving the reaction of 3-amino-6-fluoropyridazine with 2-bromo-4’-dimethylaminoacetophenone in absolute ethanol .


Molecular Structure Analysis

The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety found in many approved and experimental drugs . It binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .


Chemical Reactions Analysis

Imidazo[1,2-b]pyridazines have been shown to play a crucial role in numerous disease conditions . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Scientific Research Applications

Synthesis and Chemical Properties

4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline, a derivative of imidazo[1,2-b]pyridazine, has been studied for its synthesis and chemical properties. In early research, the synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its analogs, including derivations into carboxylic acids, esters, and quaternary salts, was explored. The heterocyclic system was found to undergo Mannich reactions and condensation reactions (Lombardino, 1968). Further studies expanded on the synthesis of variously substituted imidazo[1,2-b]pyridazines, including those with alkoxy and halogeno groups, to explore their chemical properties and potential applications (Barlin, 1986).

Applications in Antiviral and Antitumor Research

A notable application of this compound is in antiviral research. For instance, a study on biphenyl derivatives of imidazo[1,2-b]pyridazine revealed their potential as inhibitors of viruses like the bovine viral diarrhea virus and hepatitis C virus. Specific compounds in this class showed selective inhibition in antiviral activity, indicating their potential therapeutic value (Enguehard-Gueiffier et al., 2013). In the realm of cancer research, derivatives of imidazo[1,2-b]pyridazine have been synthesized and evaluated for their anti-asthmatic and antiproliferative properties. Certain compounds demonstrated significant activity against cancer cell lines, offering insights into potential therapeutic uses in oncology (Kuwahara et al., 1996).

Fluorescence and Radical Scavenging Studies

The compound has also been studied for its fluorescence properties. In a study involving the synthesis of pyrimido-fused indazoles, a compound related to this compound showed maximum fluorescence intensity and quantum yield, suggesting applications in fluorescence-based techniques and materials science (Palaniraja et al., 2016). Additionally, these compounds have been evaluated for their free radical scavenging activity, indicating potential applications in oxidative stress-related research and therapy.

properties

IUPAC Name

4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-18-13-7-6-12-15-11(8-17(12)16-13)9-2-4-10(14)5-3-9/h2-8H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXSOTXEURCDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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